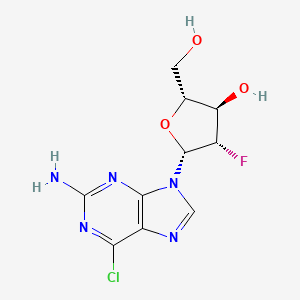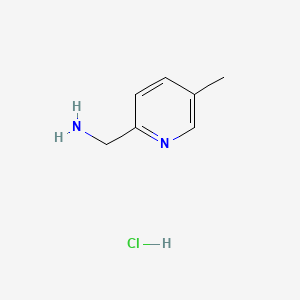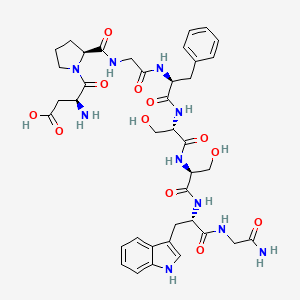
Leucokinin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucokinin II is a member of the leucokinin family of neuropeptides, which are primarily found in invertebrates. These peptides play crucial roles in regulating various physiological processes, including ion and water homeostasis, feeding behavior, and stress responses . This compound, like other leucokinins, acts as a neuromodulator and hormone, influencing the behavior and physiology of insects and other invertebrates .
Applications De Recherche Scientifique
Leucokinin II has a wide range of scientific research applications:
Mécanisme D'action
Leucokinin IV and leucokinin VI, both of which have five of the last six C-terminal amino acids in common with lymnokinin, were able to elicit an increase in calcium concentration in GRL104 KC6 CHO cells at 100 n m or above . This suggests that the Anopheles receptor has a broader specificity for leucokinin ligands than the Drosophila receptor .
Orientations Futures
Leucokinins have attracted substantial attention recently, and it is timely to review what we know about LK signaling in insects and other invertebrates . These functions include regulation of ion and water homeostasis, feeding, sleep–metabolism interactions, state-dependent memory formation, as well as modulation of gustatory sensitivity and nociception . Other functions are implied by the neuronal distribution of LK, but remain to be investigated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Leucokinin II can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods: This involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the peptide .
Analyse Des Réactions Chimiques
Types of Reactions: Leucokinin II undergoes various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents in SPPS.
Major Products: The major products of these reactions include oxidized, reduced, and substituted forms of this compound, each with potentially different biological activities .
Comparaison Avec Des Composés Similaires
- Leucokinin I
- Drosophila leucokinin
- Other insect leucokinins
Each of these peptides has distinct roles and mechanisms of action, contributing to the diversity of physiological regulation in invertebrates .
Propriétés
IUPAC Name |
(3S)-3-amino-4-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50N10O12/c40-24(15-33(54)55)39(61)49-12-6-11-30(49)38(60)44-18-32(53)45-26(13-21-7-2-1-3-8-21)35(57)47-29(20-51)37(59)48-28(19-50)36(58)46-27(34(56)43-17-31(41)52)14-22-16-42-25-10-5-4-9-23(22)25/h1-5,7-10,16,24,26-30,42,50-51H,6,11-15,17-20,40H2,(H2,41,52)(H,43,56)(H,44,60)(H,45,53)(H,46,58)(H,47,57)(H,48,59)(H,54,55)/t24-,26-,27-,28-,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHONWAEDTZVNV-POPCVQDUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)O)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N10O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B598835.png)

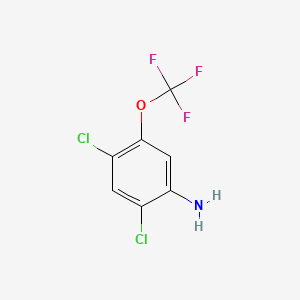
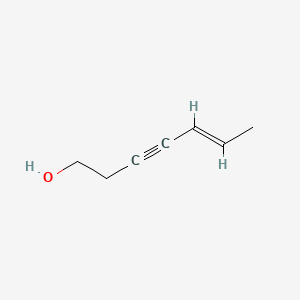
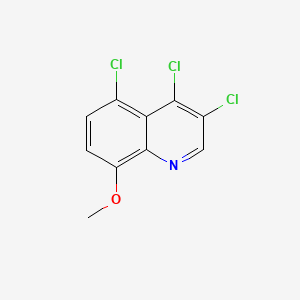

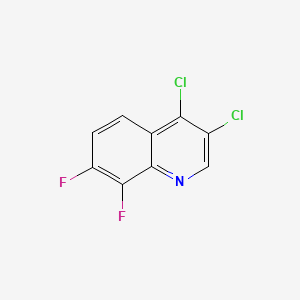
![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598845.png)

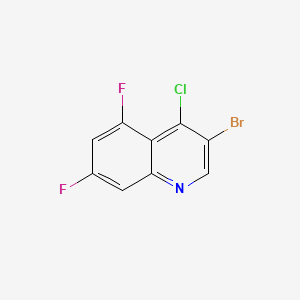
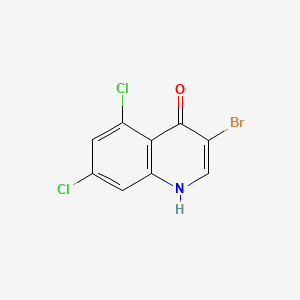
![6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B598854.png)
